molecular formula C15H13NO2S B353003 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-55-3

3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353003
CAS No.: 797780-55-3
M. Wt: 271.3g/mol
InChI Key: RGJCZMUABOHCBU-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-aminobenzothiazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves the inhibition of monoamine oxidase (MAO) enzymes. MAO exists in two isoforms, MAO-A and MAO-B, both of which are involved in the oxidative deamination of neurotransmitters. By inhibiting these enzymes, the compound increases the levels of neurotransmitters like dopamine and serotonin in the brain, which can alleviate symptoms of depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzyl group enhances its ability to interact with MAO enzymes, making it a potent inhibitor compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJCZMUABOHCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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